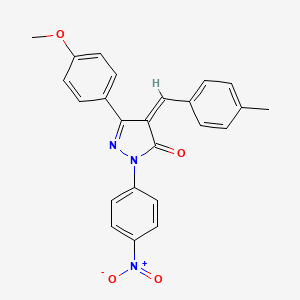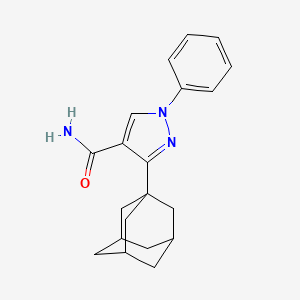![molecular formula C13H14BrCl2NO2 B5377385 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride CAS No. 1030021-42-1](/img/structure/B5377385.png)
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride, also known as BRD-7929, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Applications De Recherche Scientifique
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool compound for studying the function of specific proteins. For example, this compound has been found to selectively inhibit the activity of a specific protein called TAF1, which is involved in gene expression. By inhibiting TAF1, researchers can study the effects of this protein on cellular processes.
Mécanisme D'action
The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride involves its ability to bind to specific proteins and inhibit their activity. In the case of TAF1, this compound binds to a specific site on the protein and prevents it from interacting with other proteins. This results in a decrease in the expression of certain genes. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease the expression of certain genes that are involved in cell growth and division. It has also been found to affect the activity of specific enzymes that are involved in cellular metabolism. The physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride in lab experiments is its selectivity for specific proteins. This allows researchers to study the effects of specific proteins on cellular processes. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. For example, this compound has been found to have anti-cancer properties in preclinical studies. Another future direction is the development of more selective compounds that can target specific proteins with greater precision. Overall, the study of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has the potential to advance our understanding of cellular processes and lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride involves several steps. The starting material is 2-furaldehyde, which is reacted with 4-bromo-2-chlorobenzylamine to form an intermediate product. This intermediate is then reacted with 2-aminoethanol to produce the final product, which is obtained as a hydrochloride salt. The synthesis of this compound has been described in detail in the scientific literature.
Propriétés
IUPAC Name |
2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2.ClH/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPSXWWKXKKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030021-42-1 |
Source


|
| Record name | Ethanol, 2-[[[5-(4-bromo-2-chlorophenyl)-2-furanyl]methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030021-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![{1'-[(3,5-dimethoxyphenyl)acetyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5377315.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)
![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)

![2-(acetylamino)-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5377356.png)
![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)